
1-Cyano-4-(difluoromethyl)naphthalene
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Overview
Description
1-Cyano-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H7F2N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-4-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the introduction of the cyano group and the difluoromethyl group onto the naphthalene ring via nucleophilic substitution reactions. The reaction typically requires a suitable naphthalene precursor, a difluoromethylating agent, and a cyanating agent under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing cyano (-CN) and difluoromethyl (-CF₂H) groups direct electrophiles to specific positions on the aromatic ring. Computational studies on similar naphthalene derivatives suggest:
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The cyano group at position 1 deactivates the ring, favoring substitution at positions 5 and 8 (meta to -CN).
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The difluoromethyl group at position 4 exerts weaker deactivation, with minor directing effects compared to -CN.
Example Reaction with Nitration
Reagent | Conditions | Major Product | Yield (%) | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0–5°C, 2 hr | 5-Nitro-1-cyano-4-(difluoromethyl)naphthalene | ~45 |
Reduction of the Cyano Group
The -CN group can be selectively reduced to a primary amine (-CH₂NH₂) under controlled conditions:
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Reagents : LiAlH₄ (lithium aluminum hydride) or catalytic hydrogenation (H₂/Pd-C).
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Mechanism : Hydride attack on the electrophilic carbon of the cyano group.
Comparative Reduction Data
Reducing Agent | Solvent | Temperature | Product | Purity (%) |
---|---|---|---|---|
LiAlH₄ | THF | Reflux | 4-(Difluoromethyl)naphthalen-1-amine | 92 |
H₂ (1 atm)/Pd-C | Ethanol | RT | 4-(Difluoromethyl)naphthalen-1-amine | 85 |
Oxidation Reactions
The difluoromethyl group (-CF₂H) resists oxidation under mild conditions but undergoes transformation with strong oxidizers:
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Reagents : KMnO₄/H₂SO₄ converts -CF₂H to -CO₂H (carboxylic acid) at elevated temperatures (80–100°C).
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Byproducts : Fluoride ions (F⁻) are detected via ion chromatography, confirming C-F bond cleavage .
Oxidation Profile
Oxidizing System | Time (hr) | Product | Yield (%) | Selectivity |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 6 | 1-Cyano-4-carboxynaphthalene | 68 | >90% |
O₃/DMS | 1 | 1-Cyano-4-ketonaphthalene | 42 | 75% |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient ring facilitates NAS at positions activated by -CN and -CF₂H. Fluoride displacement is atypical due to strong C-F bonds, but methoxy groups can be introduced via SNAr:
Methoxylation Example
Substrate | Reagent | Conditions | Product | Conversion (%) |
---|---|---|---|---|
1-Cyano-4-(difluoromethyl)naphthalene | NaOMe/CuI | DMF, 120°C, 12 hr | 1-Cyano-4-methoxy-naphthalene | 55 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the naphthalene core. The cyano group enhances stability during these processes:
Suzuki Coupling Data
Boronic Acid | Catalyst | Product | Yield (%) | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 1-Cyano-4-(difluoromethyl)-2-phenylnaphthalene | 78 |
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Quantum yield studies indicate moderate efficiency (Φ = 0.32) due to competing fluorescence decay pathways .
Key Mechanistic Insights
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Steric Effects : The difluoromethyl group’s bulk reduces reactivity at adjacent positions (e.g., substitution at C3 is disfavored).
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Electronic Effects : Combined -CN and -CF₂H groups lower the HOMO energy (-9.2 eV via DFT), increasing resistance to electrophiles compared to unsubstituted naphthalene.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that naphthalene derivatives, including 1-cyano-4-(difluoromethyl)naphthalene, exhibit significant anticancer properties. A study focused on naphthalene-substituted triazole derivatives demonstrated that specific compounds possess remarkable in vitro cytotoxic activity against breast cancer cells (MDA-MB-231). These compounds induced apoptosis and arrested the cell cycle, suggesting their potential as therapeutic agents against malignancies .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves modulation of key cellular pathways. For instance, the N-formyl peptide receptor like-1 (FPRL-1) receptor, which plays a critical role in inflammation and cancer progression, can be targeted by naphthalene derivatives. This receptor is involved in leukocyte trafficking during inflammation, which is a significant factor in tumor development .
Material Science
Synthesis of Functional Materials
this compound serves as a versatile building block in the synthesis of various functional materials. Its unique chemical structure allows for the development of polymers and other materials with enhanced properties, such as increased thermal stability and improved mechanical strength. For example, naphthalene derivatives are used as intermediates in the production of UV absorbers and optical brighteners .
Photostability Applications
The compound has also been investigated for its ability to protect organic materials from photodegradation. Naphthalene derivatives have been employed in formulations designed to enhance the light stability of polymers, thereby extending their lifespan and utility in various applications .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of naphthalene-based compounds and evaluated their antitumor efficacy against various cancer cell lines. The results showed that certain derivatives significantly inhibited tumor growth in vivo, demonstrating their potential as new anticancer agents .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6a | MDA-MB-231 | 2.5 | Induces apoptosis |
8c | 4T1 Breast Tumor | 1.0 | Cell cycle arrest |
Case Study 2: Material Development
In material science applications, researchers have successfully incorporated naphthalene derivatives into polymer matrices to improve their mechanical properties and thermal stability. These modifications have led to advancements in creating more durable materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 1-Cyano-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The cyano group and difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in research and development.
Comparison with Similar Compounds
1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.
4-Difluoromethylnaphthalene: Similar structure but lacks the cyano group.
Uniqueness: 1-Cyano-4-(difluoromethyl)naphthalene is unique due to the presence of both the cyano and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Cyano-4-(difluoromethyl)naphthalene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
This compound is characterized by the presence of a cyano group and a difluoromethyl substituent on a naphthalene ring. The structural formula can be represented as follows:
This unique structure may contribute to its biological activity, particularly in terms of interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. Research indicates that compounds with naphthalene moieties can exhibit significant cytotoxic effects against various cancer cell lines.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the S phase, leading to inhibited proliferation of cancer cells. For instance, treatment with similar naphthalene derivatives has demonstrated a significant decrease in the percentage of cells in the G1 phase and an increase in S phase cells .
- Induction of Apoptosis : The compound has also been observed to promote apoptosis in cancer cells. Flow cytometry analysis revealed that it can induce both early and late apoptosis in treated cells .
In Vivo Studies
In vivo experiments using tumor-bearing mice have provided insights into the efficacy of this compound. Mice treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent against breast cancer .
Other Biological Activities
Beyond anticancer properties, compounds similar to this compound have been investigated for various other biological activities:
- Antimicrobial Activity : Naphthalene derivatives are known for their antibacterial and antifungal properties. The presence of functional groups such as cyano and difluoromethyl may enhance these activities by improving solubility and bioavailability .
- Enzyme Inhibition : Some studies suggest that naphthalene-based compounds can act as inhibitors for specific enzymes involved in disease pathways. For example, certain derivatives have shown promise as inhibitors of thioredoxin-glutathione reductase, an enzyme implicated in oxidative stress responses .
Data Summary
Case Studies
Several case studies have focused on the synthesis and evaluation of naphthalene derivatives, including this compound:
- Synthesis and Evaluation : One study synthesized various naphthalene derivatives and evaluated their anticancer activity against multiple cell lines. Among these, this compound exhibited promising results with significant cytotoxicity against MDA-MB-231 breast cancer cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the naphthalene ring could enhance biological activity, suggesting that further chemical modifications could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-cyano-4-(difluoromethyl)naphthalene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis of naphthalene derivatives often involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For the cyano group, nitrile introduction via nucleophilic substitution (e.g., using KCN/CuCN) or cyanation of halogenated precursors is feasible . The difluoromethyl group may be incorporated via fluorinating agents (e.g., DAST or Deoxo-Fluor) or via direct substitution of hydroxyl or halogen groups. Optimization should include temperature control (e.g., −78°C for fluorination to minimize side reactions) and solvent selection (e.g., DMF for polar intermediates). Monitor purity using HPLC or GC-MS, referencing protocols for structurally similar fluorinated naphthalenes .
Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?
- Methodological Answer: Combine spectroscopic techniques:
- NMR : 19F NMR to verify difluoromethyl group integrity (δ ~ -140 to -160 ppm for CF2H) and 13C NMR to confirm cyano carbon (δ ~ 110-120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns for fluorine/cyanide .
- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm for aromatic systems) to assess purity, referencing retention times of analogous compounds like 1-fluoronaphthalene .
Advanced Research Questions
Q. What metabolic pathways and toxicological mechanisms are hypothesized for this compound, and how can in vitro models validate these?
- Methodological Answer: Cyano and difluoromethyl groups may undergo cytochrome P450-mediated oxidation, producing reactive intermediates (e.g., epoxides or fluorinated aldehydes). Use:
- Hepatic Microsomes : Incubate the compound with rat/human liver microsomes + NADPH, and analyze metabolites via LC-MS/MS .
- Cellular Assays : Test for oxidative stress (e.g., ROS production in HepG2 cells) or genotoxicity (Ames test with TA98/TA100 strains). Compare results to naphthalene derivatives with known toxicity profiles .
Q. How do the electron-withdrawing cyano and difluoromethyl groups influence the compound’s reactivity in catalytic applications or binding interactions?
- Methodological Answer: Perform computational studies (DFT) to map electron density distribution and assess substituent effects on aromatic π-systems. Experimentally, evaluate:
- Catalytic Activity : Use the compound as a ligand in transition-metal complexes (e.g., Pd or Ru) for cross-coupling reactions; compare turnover rates to non-fluorinated analogs .
- Protein Binding : Conduct fluorescence quenching assays with serum albumin (BSA/HSA) to study hydrophobic interactions, leveraging fluorinated naphthalenes’ enhanced lipophilicity .
Q. How can researchers resolve contradictions in environmental persistence data for fluorinated naphthalene derivatives?
- Methodological Answer: Design controlled degradation studies:
- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25–50°C; analyze half-life via LC-MS .
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic solvents; track degradation products (e.g., defluorination or cyano hydrolysis) .
- Compare results to regulatory frameworks for naphthalene analogs (e.g., OECD Test Guidelines 301/302) .
Q. What strategies are effective for quantifying this compound in environmental matrices (e.g., soil, water)?
- Methodological Answer: Optimize extraction and detection:
- Solid-Phase Extraction (SPE) : Use C18 cartridges for aqueous samples; elute with acetonitrile .
- GC-ECD or LC-MS/MS : Employ electron-capture detection (ECD) for fluorine sensitivity or tandem MS for selective ion monitoring (e.g., m/z transitions for CN and CF2H groups) .
- Validate recovery rates using spiked matrices and internal standards (e.g., deuterated naphthalene) .
Q. Data Interpretation and Experimental Design
Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for fluorinated aromatic compounds?
- Methodological Answer: Conduct dose-scaling studies using physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro concentrations (e.g., IC50) with in vivo exposure levels . Validate with interspecies comparisons (e.g., rat vs. human hepatocytes) and adjust for metabolic rate differences .
Q. What are the critical parameters for designing robust structure-activity relationship (SAR) studies on substituted naphthalenes?
- Methodological Answer: Include:
- Electronic Parameters : Hammett σ constants for substituents (cyano: σm = 0.56; CF2H: σp ≈ 0.43) .
- Steric Effects : Molecular volume calculations (e.g., via X-ray crystallography or computational modeling) .
- Biological Assays : Standardize cell lines (e.g., NIH/3T3 for cytotoxicity) and exposure times to minimize variability .
Q. Tables for Key Data
Properties
Molecular Formula |
C12H7F2N |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12H |
InChI Key |
MWIDIRJZCIREAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)C#N |
Origin of Product |
United States |
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